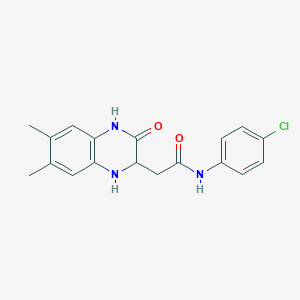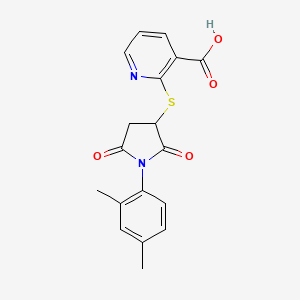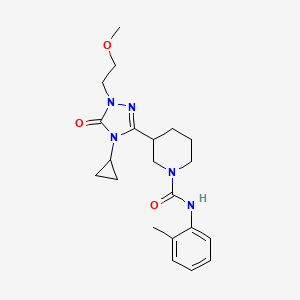
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as ENQ, is a quinazoline derivative that has gained attention in recent years due to its potential applications in scientific research. ENQ has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione binds to the enzyme and prevents it from functioning properly, leading to DNA damage and ultimately cell death. Additionally, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been found to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer effects, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been shown to have anti-inflammatory and antioxidant properties. 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has also been found to inhibit platelet aggregation, suggesting potential applications in cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is its relatively low toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been found to be effective against drug-resistant cancer cells. However, one limitation of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of more efficient synthesis methods for 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione and its potential applications in other diseases. Finally, the development of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione-based drug delivery systems could improve the efficacy and specificity of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione in cancer treatment.
Métodos De Síntesis
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step process involving the reaction of 4-nitrobenzyl bromide with 3-(4-ethylphenyl)acrylic acid, followed by cyclization with phthalic anhydride. The final product can be obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has shown potential as an anticancer agent, particularly in the treatment of breast cancer. Studies have shown that 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione inhibits the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been found to be effective against drug-resistant cancer cells. 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has also been studied for its potential anti-inflammatory and antioxidant properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione. The intermediate is then reduced using a reducing agent to obtain the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of the intermediate using a reducing agent to obtain the final product, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
899900-83-5 |
Nombre del producto |
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C23H19N3O4 |
Peso molecular |
401.422 |
Nombre IUPAC |
3-(4-ethylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-2-16-7-11-18(12-8-16)25-22(27)20-5-3-4-6-21(20)24(23(25)28)15-17-9-13-19(14-10-17)26(29)30/h3-14H,2,15H2,1H3 |
Clave InChI |
MBPSVEHZHJDXQQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



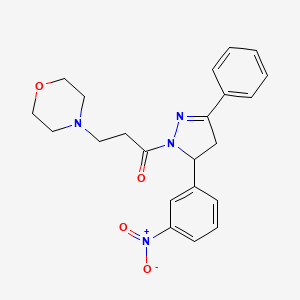
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)
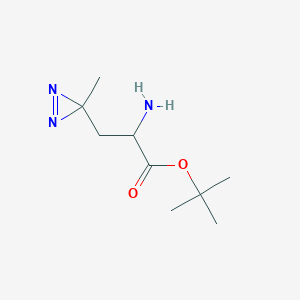
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)

![N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2389749.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide](/img/structure/B2389750.png)

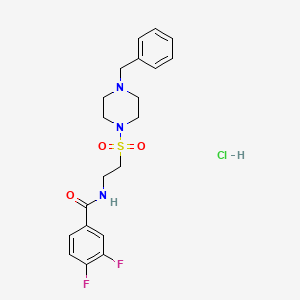
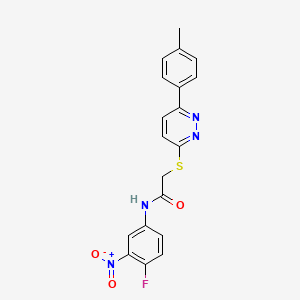
![2,3-Dimethyl-6-azaspiro[4.5]decane](/img/structure/B2389755.png)
